molecular formula C13H5ClF5NO B4765692 N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide

N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4765692
M. Wt: 321.63 g/mol
InChI Key: PABFLIKKWKVQRL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2-chloroaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors with efficient mixing to ensure uniform reaction conditions.
  • Continuous monitoring of reaction parameters such as temperature, pressure, and pH.
  • Purification steps, including crystallization and recrystallization, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, although these are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Shares structural similarities but differs in the presence of a nicotinamide moiety.

    Chalcones: Structurally related compounds with a different core structure but similar functional groups.

Uniqueness

N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of a chlorophenyl group and a pentafluorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF5NO/c14-5-3-1-2-4-6(5)20-13(21)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFLIKKWKVQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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